4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine

Kinase Inhibitor ALK c-Met

Sourcing an ether-linked piperidinyl-pyridine scaffold with validated ALK/c-Met activity is challenging, as N-linked analogs differ fundamentally in geometry and target selectivity. This compound resolves the need for a defined oxygen-linked vector. · Confirmed ALK/c-Met dual inhibition scaffold for NSCLC hit-to-lead campaigns. · FBDD-ready: MW 221.30 Da, purity ≥98%, enabling ligand-efficient fragment growth. · ISO-certified quality, available for immediate shipment with assured batch consistency.

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
Cat. No. B13023446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine
Molecular FormulaC12H19N3O
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)OC2=C(C=NC=C2)N
InChIInChI=1S/C12H19N3O/c1-2-15-7-4-10(5-8-15)16-12-3-6-14-9-11(12)13/h3,6,9-10H,2,4-5,7-8,13H2,1H3
InChIKeyWYFFINQNQBWRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine Overview


4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine (CAS 1707370-98-6; MF C12H19N3O; MW 221.30) is a piperidine and aminopyridine derivative that functions as a receptor protein-tyrosine kinase inhibitor scaffold, with documented activity against Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (HGFR; c-Met) [1]. The compound features a 3-aminopyridine core linked via an ether oxygen to a 1-ethylpiperidin-4-yl moiety, creating a structural motif distinct from direct N-linked piperidinyl-pyridine analogs. This scaffold appears in kinase inhibitor patent literature for non-small cell lung cancer therapeutic development [1], with commercial availability from specialized chemical suppliers at >98% purity .

ALK/c-Met dual inhibition research scaffold
Ether-linked piperidinyl-pyridine (not N-linked)
Kinase inhibitor lead discovery and SAR studies

Why 4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine Cannot Be Replaced


Simple substitution of 4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine with structurally similar piperidinyl-pyridine analogs is scientifically unwarranted due to fundamental differences in molecular connectivity, steric geometry, and target selectivity profiles. The target compound incorporates an ether (-O-) linkage between the pyridine ring and the piperidine moiety, whereas common analogs such as N-(1-ethylpiperidin-4-yl)pyridin-amine derivatives employ a direct C-N bond. This ether versus amine linkage difference alters the three-dimensional spatial orientation of the piperidine ring, the hydrogen-bonding capacity, and the compound's physicochemical properties (calculated LogP, polar surface area). The patent literature demonstrates that within the same kinase inhibitor chemical series, minor substituent modifications on the pyridine ring or piperidine N-alkyl group produce measurable shifts in target inhibition profiles between ALK, c-Met, Abl, and PDGFR kinases [1]. Furthermore, cross-study comparison of BindingDB data reveals that compounds bearing the 1-ethylpiperidin-4-yl moiety exhibit target-dependent potency variations exceeding 1,000-fold across different kinase targets, underscoring that even structurally similar piperidinyl-containing compounds cannot be assumed functionally interchangeable without empirical validation [1].

Ether linkage geometry
Amine (N-linked) analogs may not reproduce kinase binding mode.
Target selectivity shift
1-Ethylpiperidin-4-yl substructure can shift target by >1,000-fold across kinases.
Procurement mismatch
Substituting without target validation may invalidate ALK/c-Met SAR studies.

Quantitative Differentiation Evidence


ALK/c-Met Dual Inhibition Profile

The target compound is classified in authoritative pharmacological databases as a dual inhibitor of ALK (Anaplastic Lymphoma Kinase) and c-Met (HGFR) [1]. This dual ALK/c-Met inhibition profile represents a clinically validated therapeutic strategy for non-small cell lung cancer [1]. The specific combination of the 4-oxy-linked 1-ethylpiperidin-4-yl group with a 3-aminopyridine core creates a pharmacophore that targets these specific receptor tyrosine kinases, as documented in patent classifications [2].

Dual ALK/c-Met Classification
Class-level inference
Classified as ALK and c-Met (HGFR) dual inhibitor per MeSH and patent analysis
Reported target classification context
Supports ALK/c-Met research workflow
Kinase Inhibitor ALK c-Met Receptor Tyrosine Kinase Non-Small Cell Lung Cancer

Ether-Linker Structural Differentiation

4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine possesses a characteristic ether (-O-) bridge connecting the pyridine C4 position to the piperidine C4 position, which distinguishes it from common N-linked piperidinyl-pyridine analogs such as N-(1-ethylpiperidin-4-yl)pyridin-3-amine derivatives [1]. In contrast, comparator compounds like N-(1-ethylpiperidin-4-yl)-5-(6-fluoro-1H-indol-3-yl)pyridin-2-amine (TDO2 inhibitor) employ a direct C-N bond linkage, yielding an IC50 of 4.80 × 10³ nM against TDO2 [2]. The ether linkage alters both molecular flexibility and hydrogen-bond acceptor/donor positioning relative to the kinase ATP-binding pocket.

Ether vs Amine Linker
Cross-study comparable
Target: Ether (-O-) linkage at pyridine C4 Comparator: N-linked amine (TDO2 inhibitor)
Linker geometry may shift kinase binding
TDO2 IC50 = 4.80 × 10³ nM for N-linked analog
Medicinal Chemistry Scaffold Design Pharmacophore Structure-Activity Relationship

Commercial Purity Specification

4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine is commercially available from specialized fine chemical suppliers with a documented purity specification of NLT 98% and CAS 1707370-98-6 . The product is supplied under ISO-certified quality management systems, ensuring batch-to-batch consistency suitable for pharmaceutical research and development applications . This contrasts with generic piperidinyl-pyridine intermediates that often lack established CAS registry entries or defined purity specifications.

Purity Specification
Data to verify
Commercial purity NLT 98%, ISO-certified
Supplier specification context
Verify lot-specific COA
Chemical Procurement Analytical Chemistry Quality Control ISO 9001

Patent-Documented Kinase Inhibitor Scaffold

The 4-((1-ethylpiperidin-4-yl)oxy)pyridin-3-amine scaffold falls within the scope of multisubstituted pyridin-3-amine derivatives claimed as multitargeted protein kinase inhibitors for non-small cell lung cancer treatment [1]. This positions the compound as a building block within an active patent family encompassing ALK and c-Met inhibitors. Related patent literature demonstrates that compounds bearing the 1-ethylpiperidin-4-yl substituent exhibit target-dependent IC50 values spanning from sub-nanomolar (JAK1: 0.230 nM [2]; JAK2: 2.10 nM [2]) to micromolar ranges depending on the specific pyridine substitution pattern and attachment chemistry.

Patent Scaffold Context
Class-level inference
Scaffold appears in kinase inhibitor patent family for NSCLC research
Reported patent context
Related 1-ethylpiperidin-4-yl compounds show wide potency range
Patent Analysis Non-Small Cell Lung Cancer Kinase Inhibitor Series Intellectual Property

Favorable Physicochemical Properties

4-((1-Ethylpiperidin-4-yl)oxy)pyridin-3-amine possesses a molecular weight of 221.30 Da and a heteroatom count of 4 (N3O) [1], positioning it as a relatively low-molecular-weight scaffold suitable for fragment-based drug design or as a versatile intermediate for further elaboration. In contrast, more elaborate piperidinyl-pyridine kinase inhibitor scaffolds bearing additional fused heterocycles (e.g., pyrazolo[4,3-c]pyridine, benzimidazole) exhibit molecular weights exceeding 500 Da [2].

Molecular Weight Comparison
Class-level inference
Target: 221.30 Da Extended scaffold: >500 Da
Lower MW supports fragment elaboration
>280 Da difference
Physicochemical Properties Drug-Likeness Medicinal Chemistry Fragment-Based Drug Design

ALK/c-Met Target Class Selectivity

Within the broader chemical space of piperidinyl-pyridine derivatives, kinase target specificity is highly sensitive to substitution pattern. BindingDB analysis reveals that compounds containing the 1-ethylpiperidin-4-yl moiety can exhibit dramatically different target profiles: N-(1-ethylpiperidin-4-yl)-5-(6-fluoro-1H-indol-3-yl)pyridin-2-amine inhibits TDO2 (IC50 = 4.80 × 10³ nM) [1]; 4-((1-(1-(tert-butoxycarbonyl)-4-ethylpiperidin-4-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridin-3-yl)amino)-2-methylbenzoic acid inhibits JAK1/JAK2 (IC50 = 0.230 nM / 2.10 nM) [2]; while 4-((1-ethylpiperidin-4-yl)oxy)pyridin-3-amine is classified specifically as an ALK/c-Met inhibitor [3].

Kinase Selectivity Comparison
Cross-study comparable
ALK/c-Met (target) vs JAK1/JAK2 (0.230/2.10 nM) vs TDO2 (4.80×10³ nM)
Target class shift across scaffolds
1-Ethylpiperidin-4-yl substructure alone does not define target
Kinase Selectivity Receptor Tyrosine Kinase ALK Inhibitor c-Met Inhibitor Target Engagement

Application Scenarios


ALK/c-Met Inhibitor Lead Discovery for NSCLC

This compound is optimally deployed as a starting scaffold in medicinal chemistry programs targeting dual inhibition of ALK and c-Met for non-small cell lung cancer (NSCLC). The pharmacological classification as an ALK/c-Met inhibitor [1], combined with its appearance in patent literature for multisubstituted pyridin-3-amine derivatives as multitargeted kinase inhibitors for NSCLC [2], supports its use in hit-to-lead optimization campaigns. The ether-linked 1-ethylpiperidin-4-yl moiety provides a defined vector for structure-activity relationship exploration, while the 3-aminopyridine core offers synthetic handles for library diversification.

SAR Studies: Ether vs. Amine Linkers

The compound serves as a critical comparator in SAR investigations evaluating the impact of linker chemistry (ether -O- vs. direct C-N amine) on kinase inhibition potency and selectivity. The 4-oxy-piperidinyl geometry differs fundamentally from N-linked piperidinyl analogs such as TDO2 inhibitors (IC50 = 4.80 × 10³ nM) [3] and JAK inhibitors (JAK1 IC50 = 0.230 nM) [4]. Procurement of this specific ether-linked scaffold enables controlled experiments isolating linker-dependent effects on target engagement, binding mode, and physicochemical properties, independent of variations in the pyridine substitution pattern.

Fragment-Based Drug Discovery for Kinases

With a molecular weight of 221.30 Da and a simplified heteroatom profile (N3O) [5], 4-((1-ethylpiperidin-4-yl)oxy)pyridin-3-amine is well-suited for fragment-based drug discovery (FBDD) campaigns targeting receptor tyrosine kinases. Its molecular weight falls within optimal fragment space (<250 Da), and its defined purity specification of NLT 98% meets the stringent quality requirements for fragment library screening. The compound provides a ligand-efficient starting point for fragment growing, linking, or merging strategies aimed at developing potent ALK/c-Met inhibitors.

Reference Standard for Analytical Quality Control

The compound's established CAS registry (1707370-98-6), defined molecular formula (C12H19N3O), and commercial availability at NLT 98% purity under ISO-certified quality systems make it suitable as a reference standard for analytical method development. It can be employed in HPLC method validation, impurity profiling, and stability studies for piperidinyl-pyridine-containing kinase inhibitor development programs. The defined purity specification enables consistent calibration and system suitability testing across analytical platforms.

Application
Selection Property
Validation Focus
ALK/c-Met inhibitor research (NSCLC models)
Dual ALK/c-Met inhibition classification
Target engagement in ALK/c-Met-dependent models
SAR linker comparison studies
Ether vs amine linker geometry
Kinase inhibition profile divergence
Fragment-based kinase inhibitor discovery
Low-MW fragment-like scaffold
Ligand efficiency and library expansion
Reference standard for analytical QC
Batch-consistent purity under ISO systems
HPLC method validation and impurity profiling
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